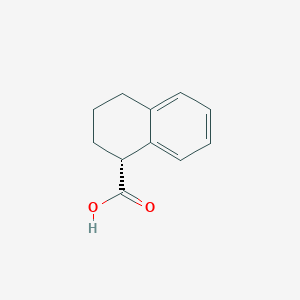

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWTJCSPSUGOA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503907 | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23357-47-3 | |

| Record name | (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23357-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (THNCA) is a bicyclic compound with significant biological implications. It serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of receptor antagonists and agonists. This article reviews the biological activity of THNCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

THNCA has the molecular formula CHO and is characterized by a naphthalene ring system with a carboxylic acid functional group. The compound exhibits a half-chair conformation in its crystal structure, which influences its interactions with biological targets .

Pharmacological Applications

THNCA has been studied for its role as an intermediate in the synthesis of various drugs. Notably, it is linked to the production of Palonosetron , a 5-HT receptor antagonist used in the treatment of nausea and vomiting associated with chemotherapy . Additionally, analogs of THNCA have been investigated for their potential as selective agonists for the melanocortin-4 receptor (MC4R), which plays a critical role in energy homeostasis and appetite regulation .

The pharmacological effects of THNCA and its derivatives are primarily mediated through their interactions with specific receptors:

- 5-HT Receptor Antagonism : THNCA's derivatives inhibit serotonin receptors, which is crucial for reducing nausea.

- Melanocortin Receptor Agonism : Compounds derived from THNCA have shown selectivity for MC4R, suggesting potential applications in obesity treatment and metabolic disorders .

Synthesis and Evaluation of THNCA Derivatives

In a study examining various analogs of THNCA, researchers synthesized multiple derivatives and evaluated their biological activity through receptor binding assays. The findings indicated that certain modifications to the naphthalene structure significantly enhanced receptor affinity and selectivity. For instance, specific substitutions on the naphthalene ring improved the compounds' potency as MC4R agonists .

Anticancer Potential

Recent investigations have explored the anticancer properties of THNCA-related compounds. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent cell death .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-β-Carboline-3-carboxylic Acid Derivatives

Compounds like 1-Methyl-, 1-Phenyl-, and 1-Trichloromethyl-tetrahydro-β-carboline-3-carboxylic acids () share a bicyclic framework but differ in substituents and ring saturation.

Key Differences :

- Reactivity : The β-carboline derivatives undergo Pictet-Spengler cyclization with aldehydes, while (1R)-tetralin-carboxylic acid participates in meta-C‒H arylation due to its rigid bicyclic structure .

- Yields : β-Carboline derivatives show higher yields (up to 90%) compared to trichloromethyl analogs (32.6%), likely due to steric and electronic effects .

Bicyclic Carboxylic Acids with Similar Frameworks

1-Naphthalenecarboxylic Acid Derivatives

- 1-Naphthleneacetic Acid : Used in meta-C‒H arylation (82% yield) but less effective than the rigid (1R)-tetralin-carboxylic acid, which avoids steric hindrance from α-alkyl groups .

Enantiomeric Comparisons

Functionalized Derivatives

Reactivity Trends :

Preparation Methods

Substrate Preparation

Naphthalene derivatives substituted with electron-withdrawing groups (e.g., halogens, nitro) are hydrogenated using palladium on carbon (Pd/C) or ruthenium catalysts under H₂ pressure (50–150 bar). For example, 7-methoxytetralone undergoes hydrogenation to yield tetralin intermediates.

Oxidation to Carboxylic Acid

The benzylic position of tetralin is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or alkaline media. This method, however, lacks stereocontrol, producing racemic mixtures requiring resolution.

Table 1: Oxidation of Tetralin Derivatives to THNCA

| Starting Material | Oxidizing Agent | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (R)-Tetralin | KMnO₄/H₂SO₄ | Reflux, 6h | 65% | Racemic |

| 7-Methoxytetralin | CrO₃/AcOH | 80°C, 4h | 72% | Racemic |

Enzymatic Kinetic Resolution

Enzymes like Candida antarctica lipase A (CAL-A) resolve racemic THNCA esters via enantioselective hydrolysis.

Esterification and Hydrolysis

Racemic THNCA is esterified with vinyl acetate. CAL-A selectively hydrolyzes the (1R)-ester, leaving the (1S)-ester intact. Optimal conditions (pH 7.0, 30°C) achieve >90% ee for the (1R)-enantiomer.

Table 2: Enzymatic Resolution Parameters

| Enzyme | Substrate | Solvent | Time | ee (%) | Yield |

|---|---|---|---|---|---|

| CAL-A | THNCA vinyl ester | THF | 24h | 92 | 40% |

| Pseudomonas | THNCA methyl ester | H₂O | 48h | 85 | 35% |

Sharpless Asymmetric Dihydroxylation

Asymmetric synthesis ensures high enantiopurity. The Sharpless dihydroxylation converts prochiral alkenes to diols, which are oxidized to carboxylic acids.

Reaction Sequence

-

Wittig Olefination : 7-Methoxytetralone is olefinated to form α,β-unsaturated esters.

-

Dihydroxylation : Using AD-mix-β, the alkene undergoes dihydroxylation to yield (R,R)-diols.

-

Oxidation : Platinum-catalyzed oxidation converts the diol to THNCA with 98% ee.

Table 3: Asymmetric Dihydroxylation Metrics

| Step | Reagents | ee (%) | Yield |

|---|---|---|---|

| Olefination | Wittig reagent | – | 85% |

| Dihydroxylation | AD-mix-β, K₂OsO₂(OH)₄ | 99 | 78% |

| Oxidation | Pt/O₂, AcOH | 98 | 90% |

Chiral Pool Synthesis from Terpenes

Natural terpenes with existing chirality serve as precursors. For instance, (R)-limonene is functionalized via:

-

Epoxidation : Using m-CPBA to form epoxide.

-

Ring-Opening : Hydrolysis to diol.

-

Oxidative Cleavage : Ozonolysis followed by Jones oxidation to THNCA.

Table 4: Terpene-Derived Synthesis

| Starting Material | Key Step | ee (%) | Overall Yield |

|---|---|---|---|

| (R)-Limonene | Epoxidation | 99 | 55% |

| (R)-Pinene | Baeyer-Villiger | 95 | 48% |

Transition Metal-Catalyzed Asymmetric Hydrogenation

Chiral rhodium or ruthenium complexes hydrogenate naphthoic acid derivatives enantioselectively.

Q & A

Q. What are the key synthetic routes for obtaining enantiomerically pure (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, and how can chiral resolution be optimized?

Enantioselective synthesis often involves chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. For example, chiral chromatography using columns like Chiralpak® IA/IB can separate enantiomers with high efficiency. Recrystallization with chiral auxiliaries (e.g., tartaric acid derivatives) may also improve purity .

Q. What analytical methods are recommended for confirming the structural identity and enantiomeric excess of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the tetrahydronaphthalene backbone. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) quantifies enantiomeric excess. Mass spectrometry (LC-MS) validates molecular weight and purity .

Q. How should this compound be stored to maintain stability during experiments?

Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Pre-purify solvents (e.g., anhydrous DMSO) to minimize degradation. Stability tests under varying pH and temperature conditions are advised for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Control variables such as solvent polarity (DMSO vs. aqueous buffers), incubation time, and metabolite interference. Meta-analysis of literature data, prioritizing studies with rigorous controls (e.g., ATSDR toxicological profiles ), helps identify systemic biases.

Q. What strategies are effective in elucidating the metabolic pathways of this compound in mammalian models?

Use isotope-labeled analogs (e.g., ¹⁴C or deuterated forms) for tracer studies. Combine LC-MS/MS with enzymatic hydrolysis to identify phase I/II metabolites. Comparative pharmacokinetic analysis in knockout animal models (e.g., CYP450-deficient mice) can isolate specific metabolic enzymes .

Q. How can computational modeling improve the design of derivatives with enhanced target specificity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., cyclooxygenase-2). Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on solubility and bioavailability. Validate predictions with in vitro binding assays .

Q. What experimental designs mitigate environmental contamination risks during large-scale synthesis?

Adopt green chemistry principles: catalytic methods (e.g., flow chemistry) reduce solvent waste. Monitor effluent for polycyclic aromatic hydrocarbon (PAH) byproducts using GC-MS. Follow EPA guidelines for hazardous waste disposal (refer to TRI Explorer datasets ).

Methodological Considerations

- Data Validation: Replicate experiments across independent labs to address reproducibility issues. Use internal standards (e.g., deuterated analogs) in analytical workflows .

- Regulatory Compliance: Align with OSHA Hazard Communication Standard (29 CFR 1910) for lab safety and NIH RePORTER for funding requirements .

- Literature Review: Prioritize peer-reviewed journals and grey literature (e.g., NIH technical reports) over commercial databases. Use PubMed/TOXCENTER query strings (e.g., "naphthalene derivatives AND pharmacokinetics") for systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.